N-Hydroxy-N'-(3-phenylpropyl)urea
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Overview
Description
N-Hydroxy-N’-(3-phenylpropyl)urea is an organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a hydroxy group and a phenylpropyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-(3-phenylpropyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the product. The reaction can be carried out at room temperature, and the product can be isolated through simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of N-Hydroxy-N’-(3-phenylpropyl)urea follows similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of hazardous reagents such as phosgene . The scalability of the synthesis method makes it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-(3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and various substituted ureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-N’-(3-phenylpropyl)urea has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: N-Hydroxy-N’-(3-phenylpropyl)urea is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes. The hydroxy group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can affect various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N’-(m-methylphenyl)urea: Known for its potent urease inhibitory activity.
N-Hydroxy-N’-(m-methoxyphenyl)urea: Another urease inhibitor with similar properties.
Uniqueness
N-Hydroxy-N’-(3-phenylpropyl)urea is unique due to its specific structural features, such as the phenylpropyl group, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and its versatility in various chemical reactions make it a valuable compound in research and industry.
Properties
CAS No. |
919996-57-9 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-hydroxy-3-(3-phenylpropyl)urea |
InChI |
InChI=1S/C10H14N2O2/c13-10(12-14)11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,11,12,13) |
InChI Key |
NUMTVYPKEHWKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NO |
Origin of Product |
United States |
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